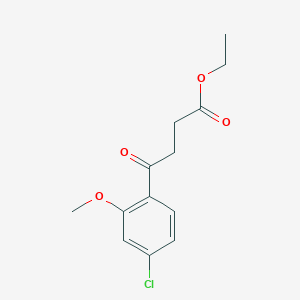

Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate

CAS No.: 951886-50-3

Cat. No.: VC2293182

Molecular Formula: C13H15ClO4

Molecular Weight: 270.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 951886-50-3 |

|---|---|

| Molecular Formula | C13H15ClO4 |

| Molecular Weight | 270.71 g/mol |

| IUPAC Name | ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate |

| Standard InChI | InChI=1S/C13H15ClO4/c1-3-18-13(16)7-6-11(15)10-5-4-9(14)8-12(10)17-2/h4-5,8H,3,6-7H2,1-2H3 |

| Standard InChI Key | DASSPVNKISEDSG-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CCC(=O)C1=C(C=C(C=C1)Cl)OC |

| Canonical SMILES | CCOC(=O)CCC(=O)C1=C(C=C(C=C1)Cl)OC |

Introduction

Chemical Structure and Properties

Structural Features

Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate contains several key structural elements that define its properties:

-

A phenyl ring with substituents at specific positions: a chloro group at the 4-position and a methoxy group at the 2-position

-

A carbonyl group connecting the aromatic ring to a three-carbon chain

-

An ethyl ester group at the terminal position of the chain

Physical and Chemical Properties

Based on structural analysis and comparison with similar compounds, the following properties can be established for Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate:

The compound's functional groups determine its chemical reactivity. The ester group can undergo hydrolysis, transesterification, and reduction reactions. The ketone moiety is susceptible to nucleophilic additions and reductions, while the aromatic ring with its substituents can participate in various reactions depending on reaction conditions.

Structural Analogs and Comparative Analysis

Several structurally related compounds provide insight into the potential properties and applications of Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate:

| Compound | Key Structural Difference | Potential Impact on Properties |

|---|---|---|

| Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate | Chloro group at 5-position rather than 4-position | Different electronic distribution affecting binding properties |

| Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate | Methyl group at 5-position instead of chloro at 4-position | Altered lipophilicity and electronic properties |

| Ethyl 4-(2-methoxyphenyl)-4-oxobutyrate | Absence of chloro substituent | Different polarity and potential biological interactions |

| Ethyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoate | Different core structure with hydroxy and different position of carbonyl groups | Significantly different reactivity profile |

Synthesis and Preparation Methods

Friedel-Crafts Acylation Approach

One of the most plausible routes involves Friedel-Crafts acylation of the appropriately substituted aromatic compound:

-

Reaction of 4-chloro-2-methoxybenzene with succinic anhydride or succinoyl chloride in the presence of a Lewis acid catalyst (typically AlCl3)

-

Followed by esterification of the resulting carboxylic acid with ethanol under acidic conditions

This approach is similar to methods used for analogous compounds that demonstrate yields between 68-81% when optimized.

Direct Esterification Route

An alternative approach would involve:

-

Synthesis of 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoic acid as an intermediate

-

Direct esterification with ethanol using acid catalysis (typically sulfuric acid or p-toluenesulfonic acid)

-

Purification through recrystallization or column chromatography

Reaction Conditions and Optimization

Based on synthesis methods for similar compounds, the following reaction conditions are likely optimal:

| Synthetic Step | Key Reagents | Conditions | Considerations |

|---|---|---|---|

| Friedel-Crafts Acylation | AlCl3, succinic anhydride or succinoyl chloride | 0-5°C initially, then gradually warmed to room temperature | Temperature control crucial to minimize polysubstitution |

| Esterification | Ethanol, H2SO4 or p-TsOH | Reflux conditions (typically 4-8 hours) | Anhydrous conditions recommended to maximize yield |

| Purification | Various solvents for recrystallization | Cooling crystallization or column chromatography | Selection of appropriate solvent system critical |

| Potential Biological Activity | Structural Basis | Required Validation Studies |

|---|---|---|

| Enzyme Inhibition | Chloro and methoxy substituents enhancing binding | In vitro enzyme assays with purified targets |

| Anti-inflammatory | Structural similarity to known anti-inflammatory agents | Cell-based inflammation models, cytokine production assays |

| Neuroprotective | Analogs show protection in neuronal models | Neuronal cell survival assays, oxidative stress models |

Research Status and Future Directions

Current Research Landscape

The research on Ethyl 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoate appears to be at an early stage, with limited published information available about its specific properties and applications. Most understanding derives from:

-

Basic chemical identification and characterization data

-

Extrapolation from structurally similar compounds

-

Theoretical predictions based on its chemical structure

Future Research Opportunities

Several promising research directions could expand our understanding of this compound:

Comprehensive Physical and Chemical Characterization

Detailed investigation of physical properties (solubility profiles, stability under various conditions) and spectroscopic characterization (NMR, IR, MS, X-ray crystallography) would provide fundamental knowledge about this compound.

Biological Activity Screening

Systematic screening against enzyme panels, cell-based assays for anti-inflammatory activity, and evaluation in neurological models would elucidate potential biomedical applications.

Synthetic Methodology Development

Development of improved, high-yield synthetic routes with emphasis on green chemistry principles would enhance accessibility for research purposes.

Medicinal Chemistry Investigations

Exploration of structural modifications to enhance potency, selectivity, and drug-like properties could lead to development of pharmaceutical candidates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume